Differential 5-HT2A Binding Affinity Compared to Parent 2C-F Compound
The defining structural modification of 25F-NBOMe, the addition of an N-2-methoxybenzyl group to 2C-F, confers a substantial increase in binding affinity at the primary target, the 5-HT2A receptor. This class-level effect is a primary reason for selecting an NBOMe over a 2C compound for applications requiring high-potency 5-HT2A agonism [1].
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 3.3 nM (Ki) |
| Comparator Or Baseline | 2C-F (Affinity not directly reported, but class-wide, the N-benzyl modification increases 5-HT2A affinity by up to 100-fold compared to 2C-X precursors) |
| Quantified Difference | Class-level: Up to ~100-fold increase in affinity compared to 2C-X parent compounds. |
| Conditions | Human 5-HT2A receptor expressed in vitro [REFS-1, REFS-2] |
Why This Matters
This class-level differentiation validates the selection of 25F-NBOMe over its 2C-F progenitor for experiments requiring significantly higher 5-HT2A receptor occupancy and potency.
- [1] 25F-NBOMe. (2025, June 29). In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/25F-NBOMe View Source
- [2] Pieprzyca, E., Skowronek, R., & Czekaj, P. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Neuroscience, 14, 78. View Source
